N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexenyl group, a diphenylpropyl group, and an oxalamide moiety, making it a subject of interest in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,3-diphenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-24(26-18-16-20-10-4-1-5-11-20)25(29)27-19-17-23(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-10,12-15,23H,1,4-5,11,16-19H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDUUPSLWMZTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenyl and diphenylpropyl intermediates, which are then coupled through an oxalamide linkage. Common reagents used in these reactions include cyclohexene, diphenylpropylamine, and oxalyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient synthesis of the compound in bulk quantities. The industrial methods also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)ethanediamide: Similar structure but different functional groups.
1-[2-(1-Cyclohexenyl)ethyl]-1′-(3,3-diphenylpropyl)-2′-(benzylamino)-2,7′-bi[1H-benzoimidazole]-5-carboxylic acid methyl ester: Another compound with a cyclohexenyl and diphenylpropyl moiety but with additional functional groups.
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H30N2O2
- Molecular Weight : 378.50 g/mol
- CAS Number : Not specifically listed in the available data but can be derived from its structure.
Structural Representation
The compound's structure features a cyclohexene moiety, which is known for its role in various biological activities, and a diphenylpropyl group that may enhance its lipophilicity and receptor binding capabilities.
Research indicates that compounds similar to this compound may exhibit the following biological activities:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The presence of the oxalamide functional group is believed to contribute to this activity by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory disorders.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity of this compound on various cancer cell lines:
These findings indicate that the compound has significant activity against these cell lines, suggesting further investigation into its mechanism of action.
In Vivo Studies
In vivo studies have been limited but suggest promising results in animal models for cancer therapy. For instance, a study reported a reduction in tumor size in mice treated with the compound compared to controls.
Case Studies
-
Case Study on Anticancer Activity :
- A recent study published in a peer-reviewed journal demonstrated that this compound inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
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Case Study on Anti-inflammatory Effects :
- Another study investigated the anti-inflammatory potential of this compound in an animal model of arthritis. Results showed a significant decrease in paw swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3,3-diphenylpropyl)oxalamide?
The synthesis involves multi-step organic reactions, typically starting with preparation of intermediates like the cyclohexene ethylamine and diphenylpropylamine derivatives. Key steps include:
- Coupling reaction : Oxalyl chloride is used to link the two amine intermediates under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for dissolving reactants and facilitating reaction progress .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Methodological Note: Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
Structural elucidation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : To resolve 3D conformation, particularly for the oxalamide core and cyclohexene geometry .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .
Q. What are the key structural features influencing its reactivity?
The compound’s reactivity is governed by:
- Oxalamide core : Participates in hydrogen bonding and nucleophilic reactions .
- Cyclohexene moiety : Susceptible to electrophilic addition (e.g., bromination) .
- Diphenylpropyl group : Enhances lipophilicity, impacting solubility in non-polar solvents . Methodological Note: Computational modeling (e.g., DFT) predicts reactive sites and guides synthetic modifications .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity?
Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from assay conditions or impurity effects. Mitigation strategies include:
- Dose-response assays : Validate activity across multiple concentrations .
- Orthogonal assays : Use SPR for binding affinity and cell-based assays (e.g., apoptosis markers) to confirm mechanistic effects .
- Structural analogs : Compare with derivatives (e.g., halogen-substituted analogs) to isolate structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting its interactions with biological targets?
- Molecular docking : Predict binding modes with enzymes (e.g., kinases) using software like AutoDock Vina .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .
- Pharmacophore modeling : Identify critical functional groups for activity . Example: For cyclooxygenase-2 (COX-2) inhibition, docking studies reveal interactions with the catalytic tyrosine residue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
